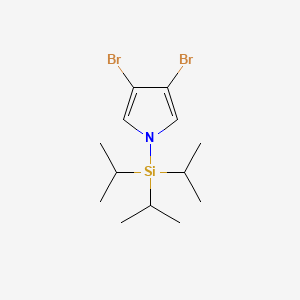

N-(Triisopropylsilyl)-3,4-dibromopyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Br2NSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDLISQTHAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Br2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457113 | |

| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93362-54-0 | |

| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(Triisopropylsilyl)-3,4-dibromopyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Triisopropylsilyl)-3,4-dibromopyrrole, a key intermediate in the development of complex heterocyclic molecules for pharmaceutical and materials science applications. The strategic implementation of the sterically demanding triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen facilitates selective functionalization at other positions of the pyrrole ring. This document details a robust synthetic protocol, in-depth mechanistic insights, and a thorough analysis of the spectroscopic data essential for the unambiguous identification and quality assessment of the title compound.

Introduction: The Strategic Importance of N-Protected Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds with significant biological activity. However, the inherent reactivity of the pyrrole ring, particularly its propensity for polymerization and lack of regioselectivity in electrophilic substitution reactions, presents considerable challenges in synthetic chemistry. The acidic nature of the N-H proton further complicates reactions involving strong bases or organometallic reagents.

To overcome these synthetic hurdles, the protection of the pyrrole nitrogen is a critical strategy. The choice of the protecting group is paramount and is dictated by its ability to be introduced efficiently, its stability under various reaction conditions, and its facile removal without compromising the integrity of the molecule. The triisopropylsilyl (TIPS) group has emerged as a particularly effective N-protecting group for pyrroles. Its significant steric bulk not only shields the nitrogen but also directs electrophilic attack to specific positions on the pyrrole ring, thereby enabling a higher degree of regiocontrol in subsequent functionalization reactions. This guide focuses on the synthesis and characterization of this compound, a versatile building block for further chemical transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from pyrrole: initial dibromination followed by N-silylation.

Reaction Scheme

Caption: Synthetic route to this compound.

Mechanistic Considerations

The initial bromination of pyrrole with N-bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out at low temperatures to control the reactivity and minimize the formation of polybrominated byproducts. The subsequent N-silylation of 3,4-dibromopyrrole involves the deprotonation of the pyrrole nitrogen with a strong base, such as sodium hydride (NaH), to generate the corresponding pyrrolide anion. This highly nucleophilic anion then readily attacks the silicon atom of triisopropylsilyl chloride (TIPSCl), displacing the chloride ion and forming the desired N-Si bond. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial for both steps to ensure solubility of the reagents and intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dibromopyrrole

-

To a solution of pyrrole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, add a solution of N-bromosuccinimide (2.0 eq) in anhydrous THF (0.5 M) dropwise over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-dibromopyrrole as a solid.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) under an inert atmosphere at 0 °C, add a solution of 3,4-dibromopyrrole (1.0 eq) in anhydrous THF (0.5 M) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

To the resulting solution, add triisopropylsilyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexane) to yield this compound as a crystalline solid.

Characterization of this compound

The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 93362-54-0[1] |

| Molecular Formula | C₁₃H₂₃Br₂NSi |

| Molecular Weight | 381.22 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the two equivalent pyrrole protons (H-2 and H-5). The triisopropylsilyl group will exhibit a septet for the three methine protons and a doublet for the eighteen methyl protons.

-

Predicted Chemical Shifts (δ, ppm): ~6.8 (s, 2H, pyrrole-H), ~1.6 (sept, 3H, Si-CH), ~1.1 (d, 18H, Si-CH(CH₃)₂).

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the pyrrole carbons and the carbons of the TIPS group.

-

Predicted Chemical Shifts (δ, ppm): ~120 (pyrrole C-2/5), ~100 (pyrrole C-3/4), ~18 (Si-CH), ~12 (Si-CH(CH₃)₂).

-

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI) or electron ionization (EI), will show the molecular ion peak [M]⁺ or [M+H]⁺ with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Expected m/z: 381 (for ⁷⁹Br, ⁷⁹Br), 383 (for ⁷⁹Br, ⁸¹Br), 385 (for ⁸¹Br, ⁸¹Br) in an approximate 1:2:1 ratio.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) present in the starting 3,4-dibromopyrrole, confirming the successful N-silylation. Characteristic C-H and C-N stretching and bending vibrations of the pyrrole ring and the TIPS group will be observed.

-

Expected Characteristic Peaks (cm⁻¹): ~2945, 2865 (C-H stretch, alkyl), ~1460, 1380 (C-H bend, alkyl), ~1250 (Si-C stretch).

Experimental Workflow for Characterization

Caption: Workflow for the spectroscopic characterization of the title compound.

Applications in Organic Synthesis

This compound serves as a valuable and versatile intermediate in organic synthesis. The two bromine atoms at the 3 and 4 positions are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The TIPS group can be readily removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions, to unveil the N-H pyrrole for further derivatization or as the final target molecule. This strategic combination of a robust protecting group and reactive handles makes this compound a key building block for the synthesis of complex porphyrins, conductive polymers, and pharmacologically active molecules.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, a key intermediate in modern organic synthesis. The rationale behind the choice of reagents and reaction conditions has been discussed from a mechanistic standpoint. Furthermore, a comprehensive overview of the expected spectroscopic data has been presented to aid in the unambiguous characterization of the final product. The strategic use of the TIPS protecting group in conjunction with the bromine functionalities opens up a wide array of possibilities for the construction of complex heterocyclic systems, making this compound a valuable tool for researchers in both academia and industry.

References

- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.

- Chen, J., & Su, W. (2008). Unexpectedly High Activity of Zn(OTf)2 · 6H2O in Catalytic Friedel–Crafts Acylation Reaction.

- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

Sources

An In-depth Technical Guide to N-(Triisopropylsilyl)-3,4-dibromopyrrole: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Triisopropylsilyl)-3,4-dibromopyrrole is a versatile heterocyclic building block of significant interest in contemporary organic synthesis. The strategic placement of a bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen, coupled with bromine atoms at the 3- and 4-positions, imparts unique reactivity and stability to the molecule. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and a discussion of its applications in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[1]

Core Molecular and Physicochemical Profile

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle.[1] The introduction of the sterically demanding triisopropylsilyl group on the nitrogen atom is a key structural feature that directs the regioselectivity of further chemical transformations.

Key Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 93362-54-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₃Br₂NSi | [1][2][3] |

| Molecular Weight | 381.22 g/mol | [1][3] |

| Melting Point | 77 °C | [1][2] |

| Boiling Point | 325.2 ± 22.0 °C (Predicted) | [1] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Appearance | Data not available, likely a solid at room temperature given the melting point. | |

| Solubility | Data not available, but expected to be soluble in common organic solvents. |

Spectroscopic Signature

While specific spectra are proprietary, the structural features of this compound suggest the following characteristic spectroscopic data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the triisopropylsilyl group (a septet for the CH and a doublet for the CH₃ groups) and a singlet for the two equivalent protons on the pyrrole ring at the 2- and 5-positions.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrrole ring and the triisopropylsilyl group. The carbons bearing bromine atoms will be significantly shifted downfield.

-

IR Spectroscopy: Infrared spectroscopy would likely reveal characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C stretching of the pyrrole ring, and C-N stretching.

Synthesis and Safe Handling

The synthesis of this compound typically involves the protection of the pyrrole nitrogen followed by selective bromination. The bulky triisopropylsilyl group plays a crucial role in directing the bromination to the 3- and 4-positions.[5]

Synthetic Workflow

The general synthetic strategy involves a two-step process starting from pyrrole.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the silylation of pyrroles and subsequent bromination.

Materials:

-

Pyrrole

-

Triisopropylsilyl chloride (TIPS-Cl)

-

A suitable base (e.g., sodium hydride, imidazole)

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

N-Silylation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve pyrrole in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., sodium hydride) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add triisopropylsilyl chloride dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(triisopropylsilyl)pyrrole.

-

-

Dibromination:

-

Dissolve the crude N-(triisopropylsilyl)pyrrole in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve two equivalents of N-Bromosuccinimide (NBS) in anhydrous THF.

-

Add the NBS solution dropwise to the pyrrole solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][6] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

-

First Aid:

-

If swallowed: Rinse mouth and seek medical attention.[2]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[2]

-

If in eyes: Causes serious eye irritation.[6] Rinse cautiously with water for several minutes.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the interplay between the TIPS protecting group and the two bromine substituents.

Role of the Triisopropylsilyl (TIPS) Group

The bulky TIPS group serves several critical functions:

-

Protection: It protects the acidic N-H proton of the pyrrole ring, preventing unwanted side reactions.

-

Solubility: It enhances the solubility of the molecule in organic solvents.

-

Directing Group: Its steric bulk influences the regioselectivity of electrophilic substitution, favoring reactions at the 3- and 4-positions.[5]

-

Lability: The TIPS group can be readily removed under specific conditions, often using fluoride reagents, to regenerate the N-H bond when desired.

Reactivity of the C-Br Bonds

The carbon-bromine bonds at the 3- and 4-positions are the primary sites of reactivity, enabling the introduction of a wide range of functional groups through various cross-coupling reactions.

Sources

N-(Triisopropylsilyl)-3,4-dibromopyrrole CAS number 93362-54-0

An In-Depth Technical Guide to N-(Triisopropylsilyl)-3,4-dibromopyrrole (CAS: 93362-54-0)

Introduction: A Strategic Intermediate for Complex Synthesis

This compound is a highly versatile heterocyclic building block essential for advanced organic synthesis.[1] Its strategic importance lies in the combination of a pyrrole core, a key moiety in numerous biologically active compounds, with two bromine atoms at the C3 and C4 positions, which serve as handles for selective functionalization. The nitrogen atom is protected by a bulky triisopropylsilyl (TIPS) group, which not only prevents unwanted side reactions at the nitrogen but also directs reactivity and enhances solubility in organic solvents.[2] This compound is a cornerstone intermediate in the synthesis of complex molecules with potential therapeutic applications in pharmaceuticals and for the development of novel organic materials.[1]

This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

| Property | Value |

| CAS Number | 93362-54-0[1][3][4] |

| Molecular Formula | C₁₃H₂₃Br₂NSi[1][4][5] |

| Molecular Weight | 381.22 g/mol [1][3][4] |

| Appearance | Solid / White Powder[6] |

| Melting Point | 77 °C[1][7] |

| Boiling Point | 325.2±22.0 °C (Predicted)[1] |

| Density | 1.34±0.1 g/cm³ (Predicted)[1][7] |

The Triisopropylsilyl (TIPS) Group: More Than Just a Protecting Group

The selection of a protecting group for the pyrrole nitrogen is a critical experimental choice. The acidic N-H proton of an unprotected pyrrole can interfere with many organometallic and base-mediated reactions, often leading to deprotonation, reduced yields, or undesired side products like debromination during coupling reactions.[8] The triisopropylsilyl (TIPS) group is an exemplary choice for mitigating these issues for several key reasons.

-

Steric Influence and Regiocontrol: The significant steric bulk of the three isopropyl substituents effectively shields the adjacent C2 and C5 positions of the pyrrole ring. This steric hindrance is instrumental in directing incoming reagents, particularly in metalation or coupling reactions, towards the electronically distinct C3 and C4 positions, thereby enabling high regioselectivity.

-

Enhanced Solubility: The lipophilic nature of the TIPS group significantly improves the solubility of the pyrrole scaffold in a wide range of nonpolar organic solvents commonly used in synthesis, such as THF, toluene, and hexanes.[2] This facilitates easier handling, purification, and reaction setup.

-

Chemical Stability and Orthogonal Deprotection: The TIPS group is robust and stable under a variety of reaction conditions, including palladium-catalyzed cross-couplings and exposure to organolithium reagents at low temperatures.[9] However, it can be selectively removed under mild conditions that do not affect other functional groups, a principle known as orthogonality. The most common method for TIPS deprotection involves the use of a fluoride ion source.

Protocol: Deprotection of the N-TIPS Group

This protocol describes a general procedure for the removal of the TIPS protecting group using a fluoride source. One of the mildest and most effective methods employs silver fluoride (AgF).[10][11]

Materials:

-

N-TIPS protected pyrrole derivative

-

Silver Fluoride (AgF)

-

Methanol (MeOH), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction flask (covered with aluminum foil to protect from light)

-

Stirring apparatus

Procedure:

-

Dissolve the N-(Triisopropylsilyl)pyrrole derivative (1.0 equiv.) in methanol to a concentration of approximately 0.1 M in a reaction flask.

-

In the dark (cover the flask with aluminum foil), add silver fluoride (AgF, 1.5 equiv.).

-

Stir the reaction mixture at room temperature (23 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add 1 M HCl (3.0 equiv.) to the reaction mixture and stir for 10-15 minutes.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrrole.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from pyrrole: N-protection followed by dibromination. The control of reaction conditions, particularly temperature, is critical for achieving the desired 3,4-disubstituted product over other isomers.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 93362-54-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

The Triisopropylsilyl (TIPS) Group: A Cornerstone in Modern Pyrrole Chemistry

An In-Depth Technical Guide:

This guide provides a comprehensive overview of the role of the triisopropylsilyl (TIPS) group in pyrrole chemistry. Tailored for researchers, medicinal chemists, and process development scientists, it moves beyond simple procedural descriptions to explore the mechanistic underpinnings and strategic applications of this indispensable protecting group. We will dissect how the unique steric and electronic properties of the TIPS group are leveraged to solve long-standing challenges in the regioselective functionalization of the pyrrole nucleus.

The Pyrrole Conundrum: Reactivity vs. Selectivity

Pyrrole is a five-membered, electron-rich aromatic heterocycle fundamental to a vast array of natural products, pharmaceuticals, and materials.[1][2][3] Its electron-rich nature, however, presents a double-edged sword. While it is highly reactive towards electrophiles, this reactivity is often difficult to control.

-

Reactivity: Pyrrole readily undergoes electrophilic aromatic substitution, but it is also sensitive to strong acids and oxidizing agents, often leading to polymerization or decomposition.[1][4]

-

Regioselectivity: Electrophilic attack overwhelmingly favors the C2 (α) position over the C3 (β) position due to the superior stabilization of the cationic intermediate (σ-complex).[1][5]

This inherent C2 selectivity has historically posed a significant challenge for chemists seeking to synthesize C3-substituted pyrroles, which are common motifs in complex target molecules. To overcome this, the strategic use of protecting groups on the pyrrole nitrogen is essential.[6] While many N-protecting groups (e.g., sulfonyl, Boc) can modulate reactivity, the triisopropylsilyl (TIPS) group stands out for its unique ability to dictate regioselectivity through steric control.[4][6][7][8][9]

The TIPS Group: More Than Just a Placeholder

The triisopropylsilyl group is a bulky silicon-based protecting group that imparts several crucial advantages in pyrrole chemistry. Its primary role is to act as a sterically demanding "gatekeeper" on the pyrrole nitrogen.

Key Attributes:

-

Exceptional Steric Bulk: The three isopropyl substituents create a large, umbrella-like steric shield over the adjacent C2 and C5 positions of the pyrrole ring.

-

Chemical Stability: The Si-N bond is robust enough to withstand a wide range of non-acidic and non-nucleophilic reaction conditions.

-

Facile Cleavage: Despite its stability, the TIPS group can be removed selectively and under mild conditions using a fluoride ion source, a hallmark of silyl protecting groups.[4]

These features make 1-(triisopropylsilyl)pyrrole an invaluable and versatile intermediate for accessing previously challenging substitution patterns.[10][11]

Workflow for TIPS-Mediated Pyrrole Functionalization

The general strategy involves a three-stage process: protection, regioselective functionalization, and deprotection. This workflow allows for precise modification of the pyrrole core.

Caption: General workflow for C3-functionalization of pyrrole using a TIPS protecting group.

Installation and Removal of the TIPS Group: Practical Protocols

The successful application of the TIPS group hinges on efficient and high-yielding methods for its installation and subsequent removal.

Protocol 1: Synthesis of 1-(Triisopropylsilyl)pyrrole

This procedure details the N-silylation of pyrrole. The reaction is typically performed by deprotonating the pyrrole nitrogen with a strong base, followed by quenching with triisopropylsilyl chloride (TIPS-Cl).

Methodology:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Pyrrole Addition: Slowly add freshly distilled pyrrole to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Silylation: Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPS-Cl) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-(triisopropylsilyl)pyrrole as a colorless liquid.

Protocol 2: Deprotection of N-TIPS Pyrroles

The cleavage of the Si-N bond is most commonly achieved with a fluoride source. Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to its high solubility in organic solvents.[4]

Methodology:

-

Setup: Dissolve the N-TIPS protected pyrrole derivative in anhydrous THF in a flask.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the deprotected N-H pyrrole.

Troubleshooting Note: The efficacy of TBAF can be reduced by the presence of water. If deprotection is sluggish, ensure the use of an anhydrous grade of TBAF solution or consider adding activated molecular sieves.[4]

The Core Application: Directing Electrophiles to the C3-Position

The most powerful application of the TIPS group is to override the inherent C2-selectivity of the pyrrole ring and direct electrophiles to the C3-position.[4]

Mechanism of Steric Directing

The large kinetic barrier imposed by the bulky TIPS group makes the transition state for electrophilic attack at the C2 and C5 positions highly unfavorable. Consequently, electrophiles are forced to attack the less sterically encumbered C3 and C4 positions, which are electronically identical.[4][7]

Caption: Steric hindrance from the TIPS group blocks C2, directing electrophiles (E+) to C3.

Protocol 3: Regioselective C3-Bromination of 1-(Triisopropylsilyl)pyrrole

The synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole is a foundational reaction that provides a versatile building block for further functionalization.[7][12]

Methodology:

-

Setup: Dissolve 1-(triisopropylsilyl)pyrrole in anhydrous THF in a flask protected from light.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bromination: Add a solution of N-Bromosuccinimide (NBS) in anhydrous THF dropwise over 30 minutes. It is crucial to add the NBS solution slowly to maintain regioselectivity and prevent over-bromination.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

-

Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford 3-bromo-1-(triisopropylsilyl)pyrrole.

| Protecting Group | Reagent | C2-Substitution (%) | C3-Substitution (%) | Reference |

| -H (None) | Br₂ | Major (Poly-bromination) | Minor | [1] |

| -SO₂Ph | NBS | Varies | Varies | [7] |

| -TIPS | NBS | Minor | Major (>90%) | [7][12] |

| Table 1. Comparison of Regioselectivity in the Bromination of N-Substituted Pyrroles. |

Advanced Applications in Synthesis

The utility of the TIPS group extends beyond simple electrophilic substitution, enabling a range of powerful synthetic transformations.

Directed ortho-Metallation (DoM)

While electrophilic attack is directed to C3, deprotonation with strong organolithium bases (e.g., n-BuLi, s-BuLi) preferentially occurs at the most acidic C-H bond, which is at the C2 position. The TIPS group is compatible with this chemistry, allowing for the generation of 2-lithio-1-(triisopropylsilyl)pyrrole. This powerful nucleophile can be trapped with a variety of electrophiles to install substituents exclusively at the C2 position, providing complementary regioselectivity to electrophilic substitution.[13]

Halogen-Metal Exchange

The 3-bromo-1-(triisopropylsilyl)pyrrole intermediate is a launchpad for C3-functionalization via halogen-metal exchange. Treatment with an organolithium reagent (e.g., t-BuLi) at low temperature generates the 3-lithio-1-(triisopropylsilyl)pyrrole species. This allows for the introduction of a wide range of carbon and heteroatom electrophiles at the C3 position.[7] This two-step sequence (C3-bromination followed by halogen-metal exchange) is one of the most reliable methods for accessing the 3-substituted pyrrole scaffold.

Cross-Coupling Reactions

TIPS-protected pyrrole derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions.[14][15] For instance, 3-bromo-1-(triisopropylsilyl)pyrrole can be readily engaged in Suzuki, Stille, or Negishi couplings to form C-C bonds at the C3 position.[16] The stability of the TIPS group ensures that the pyrrole nucleus withstands the reaction conditions, and its subsequent removal unmasks the N-H pyrrole in the final product. This strategy has been employed in the total synthesis of numerous natural products, including the lamellarin class of marine alkaloids.[16]

Conclusion

The triisopropylsilyl (TIPS) group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its primary function is not merely to protect the pyrrole nitrogen but to actively control the regiochemical outcome of subsequent reactions. By providing a dominant steric shield, the TIPS group effectively inverts the natural C2-selectivity of the pyrrole ring, enabling reliable and high-yielding access to C3-substituted derivatives. Its compatibility with metallation and cross-coupling chemistries, combined with its straightforward installation and removal, solidifies the role of 1-(triisopropylsilyl)pyrrole as a premier building block for the construction of complex molecules in pharmaceutical and materials science research.

References

-

Lukasek, J., Rezankova-Zajicova, M., Stibor, I., & Řezanka, M. (2018). Synthesis of cyclodextrin–pyrrole conjugates possessing tuneable carbon linkers. Beilstein Journal of Organic Chemistry, 14, 2929-2937. [Link]

-

Techems. (n.d.). Unlocking Chemical Innovation: Applications of 1-(Triisopropylsilyl)pyrrole in Research. Techems. [Link]

-

Roiser, L., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(40), 8951-8957. [Link]

-

Wikipedia contributors. (n.d.). Pyrrole. Wikipedia. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]

-

Kozikowski, A. P., & Cheng, X. M. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. The Journal of Organic Chemistry, 49(17), 3239-3240. [Link]

-

Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(4), 749-754. [Link]

-

Barrow, J. C., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(20), 10415-10421. [Link]

-

Alberola, A., et al. (2011). Pyrrole Protection. ResearchGate. [Link]

-

Barrow, J. C., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(20), 10415-10421. [Link]

-

Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(25), 6317-6328. [Link]

-

Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1147-1181. [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

-

Belen'kii, L. I., et al. (2000). Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. ResearchGate. [Link]

-

Banwell, M. G., & Lan, P. (2008). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Accounts of Chemical Research, 41(7), 894-905. [Link]

-

Liu, Y., et al. (2019). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. NSF Public Access Repository. [Link]

-

Zhang, Z., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Molecules, 26(19), 5996. [Link]

-

Poli, G., & Ghorai, S. (2010). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews, 110(10), 6140-6167. [Link]

-

Patalas, F., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Dyes and Pigments, 139, 118-128. [Link]

-

Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]

-

Green, S., & Bull, J. A. (2019). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

-

Liyanage, A. (2020). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Southern Mississippi Aquila Digital Community. [Link]

-

Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(76), 11423-11426. [Link]

-

Cheng, Y., Klein, C. K., & Tonks, I. (2020). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Organic Letters, 22(15), 5849-5854. [Link]

-

Borra, S., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. [Link]

-

Cheng, Y., Klein, C. K., & Tonks, I. (2020). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. ResearchGate. [Link]

-

Capriati, V., Florio, S., Luisi, R., & Musio, B. (n.d.). Directed Ortho Lithiation of N-Alkylphenylaziridines. University of Bari. [Link]

-

Langer, R., et al. (2017). Catalytic Mechanisms of Direct Pyrrole Synthesis via Dehydrogenative Coupling Mediated by PNP-Ir or PNN-Ru Pincer Complexes: Crucial Role of Proton-Transfer Shuttles in the PNP-Ir System. Journal of the American Chemical Society, 139(41), 14611-14624. [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. soc.chim.it [soc.chim.it]

A Technical Guide to the Spectroscopic Characterization of N-(Triisopropylsilyl)-3,4-dibromopyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Triisopropylsilyl)-3,4-dibromopyrrole is a key synthetic intermediate in the development of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science. [1]Its utility stems from the strategic placement of bromine atoms, which allow for further functionalization, and the sterically bulky triisopropylsilyl (TIPS) protecting group on the nitrogen atom, which enhances solubility in organic solvents and modulates the reactivity of the pyrrole ring. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive framework for researchers working with this and structurally related compounds. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for its characterization.

Introduction: The Strategic Importance of this compound

The pyrrole scaffold is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. The targeted synthesis of substituted pyrroles is therefore a central theme in organic chemistry. This compound emerges as a valuable building block for several key reasons:

-

N-H Protection: The acidic proton of the pyrrole nitrogen can interfere with many synthetic transformations. The TIPS group provides robust protection that is stable to a wide range of reaction conditions yet can be removed when desired.

-

Regiocontrolled Functionalization: The two bromine atoms at the 3 and 4 positions serve as versatile handles for introducing further chemical complexity through reactions such as cross-coupling, lithiation-substitution, and amination.

-

Modulated Reactivity: The electron-withdrawing nature of the bromine atoms and the electronic influence of the silyl group alter the electron density of the pyrrole ring, influencing its reactivity in subsequent synthetic steps.

Given its pivotal role as a precursor, unambiguous confirmation of the structure and purity of this compound is a critical first step in any synthetic campaign. The following sections detail the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound (C₁₃H₂₃Br₂NSi), we anticipate the following key features in its ¹H and ¹³C NMR spectra.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 - 7.0 | Singlet | 2H | H-2, H-5 (Pyrrole) | The two protons on the pyrrole ring are chemically equivalent due to the symmetrical substitution pattern. Their chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent bromine and silyl-nitrogen groups. |

| ~ 1.3 - 1.6 | Septet | 3H | CH (TIPS) | The three methine protons of the isopropyl groups will appear as a septet due to coupling with the six methyl protons of each isopropyl group. |

| ~ 1.0 - 1.2 | Doublet | 18H | CH₃ (TIPS) | The eighteen methyl protons of the TIPS group are equivalent and will appear as a doublet due to coupling with the adjacent methine proton. |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 120 - 125 | C-2, C-5 (Pyrrole) | These carbons are attached to hydrogen and are part of the aromatic pyrrole ring. |

| ~ 100 - 105 | C-3, C-4 (Pyrrole) | These carbons are bonded to the electron-withdrawing bromine atoms, which will shift them upfield compared to the unsubstituted pyrrole carbons. |

| ~ 15 - 20 | CH (TIPS) | The methine carbons of the isopropyl groups. |

| ~ 10 - 15 | CH₃ (TIPS) | The methyl carbons of the isopropyl groups. |

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

2.3.1. Expected Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 381.22 g/mol . D[1][2]ue to the presence of two bromine atoms, the molecular ion region in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a cluster of peaks:

-

[M]⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1, a hallmark signature for a dibrominated compound. The exact mass of the monoisotopic peak ([M]⁺, containing ¹²C, ¹H, ¹⁴N, ²⁸Si, and ⁷⁹Br) would be 378.9970 Da. H[3]igh-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring this mass with high accuracy.

2.3.2. Predicted Fragmentation Pattern

Under electron ionization (EI) or other energetic ionization methods, the molecular ion is expected to undergo fragmentation. Key predicted fragments include:

-

Loss of an isopropyl group: [M - C₃H₇]⁺

-

Loss of a bromine atom: [M - Br]⁺

-

Cleavage of the Si-N bond: This could lead to fragments corresponding to the triisopropylsilyl cation [Si(iPr)₃]⁺ and the dibromopyrrole radical cation.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for ensuring its structural integrity and purity prior to its use in further synthetic applications. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of this important synthetic intermediate. By understanding the expected spectroscopic features and employing rigorous experimental protocols, researchers can confidently characterize this compound and proceed with their synthetic endeavors with a high degree of certainty. The principles and predictive data outlined herein also serve as a valuable reference for the characterization of other silylated and halogenated pyrrole derivatives.

References

-

LookChem. (n.d.). Cas 93362-54-0, this compound. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of N-(Triisopropylsilyl)-3,4-dibromopyrrole

An In-Depth Technical Guide to the Stability and Storage of N-(Triisopropylsilyl)-3,4-dibromopyrrole

This compound is a key heterocyclic building block in modern organic synthesis. Its utility is prominent in the fields of pharmaceutical development and materials science, where the pyrrole scaffold is a common motif in biologically active molecules and functional polymers.[1][2][3][4] The strategic installation of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves a dual purpose: it enhances the compound's stability compared to its unprotected counterpart and modulates its reactivity, allowing for selective functionalization at other positions.[4][5] Unprotected pyrroles are notoriously prone to acid-catalyzed polymerization and decomposition, making the N-protected variant an indispensable intermediate for complex synthetic routes.[5][6]

This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and field-proven handling protocols for this compound, designed for researchers, chemists, and drug development professionals who rely on the integrity of this crucial reagent.

Physicochemical Properties at a Glance

A foundational understanding of the compound's physical properties is essential for its proper handling and use.

| Property | Value | Source(s) |

| CAS Number | 93362-54-0 | [7][8] |

| Molecular Formula | C₁₃H₂₃Br₂NSi | [1][8] |

| Molecular Weight | 381.22 g/mol | [1][8] |

| Appearance | Solid / Colorless to light yellow clear liquid | [4] |

| Melting Point | 77 °C | [1][9] |

| Boiling Point | 325.2±22.0 °C (Predicted) | [1] |

| Density | 1.34±0.1 g/cm³ (Predicted) | [1][9] |

Section 1: The Chemical Stability Profile

While generally stable under recommended conditions, the stability of this compound is contingent on mitigating specific chemical risks.[7] The molecule's primary vulnerability lies in the lability of the nitrogen-silicon (N-Si) bond.

The Protective Role of the Triisopropylsilyl (TIPS) Group

The TIPS group is not merely a placeholder; it is an active stabilizer. Its significant steric bulk shields the electron-rich pyrrole ring from intermolecular interactions and electrophilic attack that could otherwise lead to oligomerization or uncontrolled side reactions.[4] This protection is crucial for achieving high yields and regioselectivity in subsequent synthetic transformations.[5]

Primary Degradation Pathways

Understanding the potential routes of degradation is the cornerstone of developing a robust storage and handling strategy.

-

Hydrolytic Cleavage (Desilylation): The most significant degradation pathway is the hydrolysis of the N-Si bond. Exposure to moisture, particularly under acidic or basic conditions, can readily cleave the TIPS group, yielding 3,4-dibromopyrrole and triisopropylsilanol. This desilylation compromises the integrity of the starting material and can introduce reactive, unprotected pyrrole into subsequent reactions, leading to undesired byproducts.

-

Thermal Decomposition: Safety Data Sheets (SDS) explicitly warn against exposure to high heat, sparks, and open flames.[7] While the precise decomposition temperature may not be defined, thermal stress can lead to the release of hazardous decomposition products, including hydrogen bromide, nitrogen oxides (NOx), and silicon oxides.

-

Oxidative Degradation: The compound is incompatible with strong oxidizing agents.[7] The pyrrole ring, even when protected, can be susceptible to oxidation, which can disrupt the aromatic system and lead to a complex mixture of degradation products.

-

Photodegradation: Although not explicitly documented for this specific molecule in the provided sources, brominated aromatic compounds can be sensitive to UV light. Photolytic cleavage of the carbon-bromine (C-Br) bonds is a plausible, albeit likely minor, degradation pathway that warrants consideration, especially for long-term storage.[10]

Caption: Key environmental factors and their resulting degradation pathways.

Section 2: Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this compound. The following recommendations are synthesized from authoritative safety data sheets.

Optimal Long-Term Storage Conditions

To ensure the compound's integrity over time, the following conditions must be met. These parameters form a self-validating system: if the compound's purity is maintained, the storage conditions are correct.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes thermal degradation and slows kinetic processes of other potential decay routes.[7][9][11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents hydrolysis of the moisture-sensitive N-Si bond.[7] |

| Container | Keep container tightly closed and upright. | Prevents contamination and exposure to atmospheric moisture and oxygen.[7][9][11][12] |

| Light | Store in a shaded area or use an amber vial. | Protects against potential photodegradation.[11] |

| Ventilation | Store in a dry and well-ventilated place. | Ensures a safe storage environment and dissipates any potential off-gassing.[7][9][13] |

| Incompatibilities | Store away from strong oxidizing agents, heat sources, and moisture. | Prevents chemical reactions that lead to degradation.[7] |

Step-by-Step Handling Workflow

All operations must be conducted with the assumption that the compound is hazardous and sensitive. It is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[7][9]

-

Preparation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation.[7] Ensure an eyewash station and safety shower are readily accessible.[11][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly-fitting safety goggles with side shields or a full-face shield.[7][11][13]

-

Dispensing Solid/Liquid:

-

Avoiding Contamination: Never return unused material to the original container. Avoid contact with incompatible materials listed in the storage table.

-

Cleanup: Clean any spills immediately using an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[7] Do not allow the product to enter drains.[11]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[12] Decontaminate all equipment used.

Caption: A procedural workflow for safely handling and dispensing the reagent.

Section 3: Quality Control and Purity Verification

To ensure experimental reproducibility, periodic verification of the compound's purity is recommended, especially for lots that have been in storage for an extended period.

Experimental Protocol: Purity Assessment via ¹H NMR

This protocol serves as a self-validating check on storage and handling procedures.

-

Sample Preparation: Under an inert atmosphere, carefully prepare a dilute solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Primary Check: Confirm the presence of the characteristic peaks for the TIPS group (a septet and a doublet in the ~1.1-1.5 ppm region) and the pyrrole protons.

-

Degradation Check: Look for the appearance of new signals that would indicate degradation. Specifically, the presence of a broad N-H signal and altered chemical shifts for the pyrrole protons would strongly suggest desilylation has occurred, forming 3,4-dibromopyrrole.

-

Conclusion

This compound is a robust and valuable synthetic intermediate when its specific vulnerabilities are understood and respected. Its stability hinges on the rigorous exclusion of moisture, heat, and strong oxidizing agents. By implementing the detailed storage and handling protocols outlined in this guide, researchers can ensure the compound's long-term integrity, leading to more reliable and reproducible scientific outcomes.

References

-

This compound | CAS 93362-54-0. LookChem. [Link]

-

3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE SDS. (n.d.). X-Chemical. [Link]

-

Pyrrole Protection. (2025). ResearchGate. [Link]

-

Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2018). National Center for Biotechnology Information. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2018). ACS Publications. [Link]

-

Recent Progress in the Synthesis of Pyrroles. (n.d.). Bentham Science. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI. [Link]

-

Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. (2025). ResearchGate. [Link]

-

Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. (2007). Chemosphere. [Link]

-

Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. (2019). YouTube. [Link]

-

Metabolically Stable tert-Butyl Replacement. (2014). National Center for Biotechnology Information. [Link]

-

Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2019). PubMed. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of C-Br Bonds in N-(Triisopropylsilyl)-3,4-dibromopyrrole

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bonds in N-(Triisopropylsilyl)-3,4-dibromopyrrole, a versatile building block in modern organic synthesis. The symmetrically substituted nature of this substrate presents unique challenges and opportunities for selective functionalization. This document explores the underlying principles governing the activation of its C-Br bonds, focusing on two primary methodologies: metal-halogen exchange and palladium-catalyzed cross-coupling reactions. By synthesizing information from studies on analogous systems and fundamental reactivity principles, this guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this substrate for the construction of complex, functionalized pyrrole scaffolds.

Introduction: The Strategic Importance of this compound

Pyrrole-containing structures are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1] The ability to precisely functionalize the pyrrole core is therefore of paramount importance. This compound serves as a valuable starting material for this purpose.[2][3] The key features of this substrate are:

-

The N-Triisopropylsilyl (TIPS) Group: This bulky silyl group serves a dual purpose. Firstly, it protects the pyrrole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.[3] Secondly, its steric hindrance influences the reactivity of the pyrrole ring, generally directing reactions towards the β-positions (C3 and C4).

-

The 3,4-Dibromo Substitution: The two bromine atoms at the β-positions act as versatile synthetic handles. They can be selectively replaced with a wide array of functional groups through reactions such as metal-halogen exchange and transition metal-catalyzed cross-coupling.[4][5]

The central challenge in utilizing this molecule is controlling the reactivity of the two C-Br bonds. As the starting molecule is symmetric, the C3-Br and C4-Br bonds are chemically equivalent. Therefore, the primary goal is not to distinguish between two inherently different bonds, but to achieve selective mono-functionalization . Once the first bromine is substituted, the symmetry is broken, and the electronic and steric environment of the remaining C-Br bond is altered, allowing for subsequent, distinct functionalization.

Mechanistic Pillars of C-Br Bond Activation

The selective transformation of this compound hinges on two powerful organometallic techniques. The choice between these methods depends on the desired functional group and the overall synthetic strategy.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic intermediate.[6] For brominated pyrroles, this typically involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.

The reaction proceeds via the formation of a lithiated pyrrole species, which can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent. The rate of this exchange follows the trend I > Br > Cl and is kinetically controlled, influenced by the stability of the resulting carbanion.[6]

The key to achieving mono-functionalization via this route is precise stoichiometric control of the organolithium reagent. Using one equivalent of BuLi will statistically favor the formation of the mono-lithiated species, which can then be trapped.

Caption: Workflow for selective mono-functionalization via metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful methods for forming C-C bonds.[4][7] These reactions typically involve the coupling of an organic halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Studies on analogous systems, such as N-benzenesulfonyl-3,4-dibromopyrrole, have demonstrated the feasibility of a stepwise cross-coupling approach to generate differentially arylated pyrroles. This provides strong evidence that a similar strategy can be applied to the N-TIPS protected substrate.

The regioselectivity in cross-coupling reactions of polyhalogenated heterocycles is governed by a combination of electronic and steric factors.[4] In many cases, the first coupling occurs at the most electron-deficient or sterically accessible position. For the symmetric N-(TIPS)-3,4-dibromopyrrole, a controlled, mono-coupling reaction is the primary objective. This creates an unsymmetrical intermediate, where the electronic properties of the remaining C-Br bond are modulated by the newly introduced group, setting the stage for a second, different coupling reaction.

Caption: Strategy for sequential functionalization using stepwise Suzuki-Miyaura coupling.

Experimental Protocols and Data

While a definitive study directly comparing C3 vs. C4 reactivity on N-(TIPS)-3,4-dibromopyrrole is not available, we can construct reliable protocols based on highly analogous systems and established methodologies.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for other brominated pyrroles and general Suzuki-Miyaura conditions.[7][8] The key to success is the careful control of stoichiometry to favor the mono-coupled product.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.0-1.1 eq.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data for Mono-Arylation Reactions:

The following table summarizes typical conditions and expected outcomes for mono-arylation, extrapolated from related literature.

| Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference Analogy |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 60-75 | [8] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 8 | 70-85 | [7] |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 55-70 | [8] |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 6 | 65-80 | [7] |

Note: Yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Causality and Field-Proven Insights

-

Why Stoichiometric Control is Crucial: In a symmetric dibromo compound, using an excess of the boronic acid and prolonged reaction times will inevitably lead to the formation of the di-substituted product. Limiting the boronic acid to ~1.0 equivalent ensures that once the starting material is consumed, the reaction slows significantly, preserving the mono-substituted intermediate.

-

Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Catalysts like Pd(dppf)Cl₂ are often robust and effective for heteroaryl couplings.[7] For challenging substrates, more specialized ligands may be required to balance reactivity and prevent side reactions like de-bromination.

-

The Role of the Base: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the catalytic cycle. The solubility and strength of the base (e.g., Cs₂CO₃ vs. K₂CO₃) can significantly impact reaction rates and yields.

Subsequent Functionalization: Leveraging the Unsymmetrical Intermediate

Once the 3-aryl-4-bromo-N-(TIPS)-pyrrole intermediate is synthesized and isolated, the remaining C4-Br bond can be targeted. The electronic nature of the introduced aryl group (electron-donating or electron-withdrawing) will now influence the reactivity of the C4 position. For example, an electron-withdrawing group at C3 will make the C4 position more electron-deficient and potentially more susceptible to nucleophilic attack or oxidative addition in a subsequent cross-coupling cycle. This allows for the programmed synthesis of unsymmetrically 3,4-disubstituted pyrroles, which are valuable scaffolds in drug discovery.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the strategic and controlled activation of its C-Br bonds. While the inherent symmetry of the molecule makes the two bromines chemically equivalent, selective mono-functionalization can be readily achieved through careful stoichiometric control in both metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This initial step breaks the molecular symmetry, producing a versatile 3-bromo-4-substituted pyrrole intermediate. This new intermediate, with its electronically and sterically differentiated C-Br bond, serves as a platform for further, predictable functionalization, enabling the rational design and synthesis of complex, polysubstituted pyrrole derivatives. This guide provides the foundational principles and practical protocols necessary for researchers to confidently employ this valuable building block in their synthetic endeavors.

References

-

Fukuda, T., Sudo, E., Shimokawa, K., & Iwao, M. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Tetrahedron, 64(2), 328-338. ([Link])

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

O'Brien, P., et al. (2016). Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine. Chemical Communications, 52(7), 1354-1357. ([Link])

-

Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. ([Link])

- Brückner, R., et al. (2003). Di- and Triarylsubstituted Pyrroles by Sequential Regioselective Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(18), 3555-3561.

-

Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(8), 6411-6428. ([Link])

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Zhichkin, P., et al. (2007). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. The Journal of Organic Chemistry, 72(17), 6618-6620. ([Link])

-

Aiello, F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17748-17761. ([Link])

-

Kumar, R., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3166. ([Link])

-

Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

-

Kozikowski, A. P., & Cheng, X. M. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 49(17), 3239–3240. ([Link])

-

Pfizer Global Research and Development. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2006). Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Tetrahedron, 62(30), 7213-7229.

-

Li, J., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(7), 1143. ([Link])

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pt(PPh3)4]-Catalyzed Selective Diboration of Symmetrical and Unsymmetrical 1,3-Diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Gateway to Molecular Complexity: Discovering Novel Reactions with N-(Triisopropylsilyl)-3,4-dibromopyrrole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Doubly-Armed Pyrrole

The pyrrole nucleus is a cornerstone of medicinally relevant scaffolds and functional organic materials. However, the selective functionalization of the pyrrole ring, particularly at the less reactive β-positions, has historically presented a significant synthetic challenge. The advent of N-(Triisopropylsilyl)-3,4-dibromopyrrole has emerged as a transformative solution, offering a stable, yet highly versatile platform for the strategic and regioselective introduction of diverse functionalities. The bulky triisopropylsilyl (TIPS) group not only protects the reactive pyrrole nitrogen but also sterically directs reactions away from the α-positions, thereby unlocking the synthetic potential of the C3 and C4 positions. This guide provides an in-depth exploration of the reactivity of this pivotal building block, detailing established protocols and venturing into novel transformations that promise to accelerate discovery in drug development and materials science.

I. The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The dual bromine atoms at the C3 and C4 positions of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. The ability to perform these reactions sequentially allows for the controlled and differential functionalization of the pyrrole core, paving the way for the construction of complex, unsymmetrical molecules.

A. Sequential Suzuki-Miyaura Coupling: Building Biaryl Scaffolds with Precision